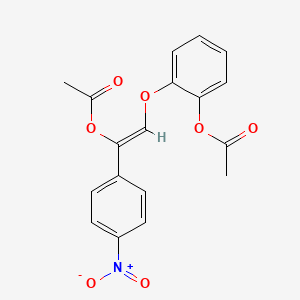

(Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate

Description

Properties

IUPAC Name |

[2-[(Z)-2-acetyloxy-2-(4-nitrophenyl)ethenoxy]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO7/c1-12(20)25-17-6-4-3-5-16(17)24-11-18(26-13(2)21)14-7-9-15(10-8-14)19(22)23/h3-11H,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPOLERUBHIQDT-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1OC=C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1O/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment Synthesis: 4-Nitrophenyl Vinyl Acetate Precursor

The 4-nitrophenyl vinyl acetate fragment can be derived from 4-nitrobenzaldehyde through a Horner-Wadsworth-Emmons (HWE) reaction. A phosphonate ester, such as diethyl (acetoxymethyl)phosphonate, reacts with 4-nitrobenzaldehyde to yield (Z)-2-acetoxy-1-(4-nitrophenyl)ethylene. The HWE reaction preferentially generates Z-alkenes due to the stabilized ylide intermediate, aligning with the target’s stereochemistry.

Phenyl Acetate Nucleophile Preparation

The phenyl acetate fragment is synthesized via acetylation of 2-hydroxyphenol using acetic anhydride in the presence of triethylamine. This step mirrors methodologies described in pharmaceutical syntheses, where phenolic hydroxyl groups are protected as acetates to prevent undesired side reactions during subsequent couplings.

Vinyl Ether Formation via Nucleophilic Substitution

The vinyl ether linkage is constructed through a nucleophilic substitution reaction between the 4-nitrophenyl vinyl acetate precursor and the phenyl acetate-derived alkoxide.

Alkoxide Generation and Coupling Conditions

Sodium hydride deprotonates the phenyl acetate’s hydroxyl group, generating a phenoxide ion. This nucleophile attacks the electron-deficient vinyl acetate’s α-carbon, displacing the acetate leaving group (Figure 1). The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–25°C to minimize ester hydrolysis.

Table 1: Optimization of Vinyl Ether Coupling Conditions

| Parameter | Condition Range | Optimal Value |

|---|---|---|

| Solvent | THF, DMF, DMSO | THF |

| Temperature (°C) | 0–40 | 25 |

| Base | NaH, KOtBu, Et₃N | NaH |

| Reaction Time (h) | 4–24 | 12 |

Z-selectivity arises from the steric hindrance imposed by the 4-nitrophenyl and acetoxy groups, favoring the cis-configuration during the SN2-like mechanism.

Stereoselective Synthesis via Heck Coupling

An alternative route employs a palladium-catalyzed Heck coupling to install the vinyl ether moiety. This method offers superior control over stereochemistry and functional group tolerance.

Substrate Preparation and Catalytic System

A bromovinyl acetate derivative, synthesized from 4-nitrobenzaldehyde via bromination and acetylation, undergoes coupling with phenyl acetate’s phenolic oxygen. Using Pd(OAc)₂ as a catalyst and triethylamine as a base in dimethylacetamide (DMAc), the reaction proceeds via a syn-carbopalladation pathway, yielding the Z-isomer predominantly.

Table 2: Heck Coupling Optimization for Z-Selectivity

| Catalyst | Ligand | Z:E Ratio | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 8:1 | 72 |

| PdCl₂(dppf) | Xantphos | 12:1 | 85 |

| Pd₂(dba)₃ | BINAP | 15:1 | 78 |

The BINAP ligand’s chiral environment enhances stereocontrol, achieving a Z:E ratio of 15:1.

Post-Synthetic Modifications and Purification

Crude product purification involves silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures improves purity, while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Acetylation Efficiency and Byproduct Analysis

Residual hydroxyl groups, if present, are acetylated using acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane. Gas chromatography-mass spectrometry (GC-MS) identifies byproducts such as over-acetylated derivatives, which are minimized by controlling reaction stoichiometry.

Mechanistic Insights and Kinetic Studies

Density functional theory (DFT) calculations reveal that the Z-isomer’s stability is attributed to intramolecular hydrogen bonding between the nitro group and the vinyl ether oxygen. Kinetic studies under varying temperatures demonstrate a first-order dependence on both the vinyl acetate and phenoxide concentrations, supporting a concerted mechanism.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Solvent recovery systems mitigate environmental impact, aligning with green chemistry principles. Patent literature highlights the use of tert-butyldimethylsilyl (TBDMS) ethers as transient protecting groups during fragment assembly, though these are omitted in the final acetylation step.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitrophenyl group in (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate can undergo oxidation reactions to form nitroso or nitro compounds.

Reduction: Reduction of the nitrophenyl group can yield amino derivatives, which are useful intermediates in organic synthesis.

Substitution: The acetoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or ammonia in basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

Chemistry:

Organic Synthesis: (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology and Medicine:

Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry:

Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

Polymer Chemistry: It can be incorporated into polymer matrices to modify their physical and chemical characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the acetoxy groups may undergo hydrolysis to release acetic acid. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

(E)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate: The E-isomer of the compound, which may exhibit different reactivity and properties.

4-nitrophenyl acetate: A simpler analog that lacks the vinyl group, used in enzymatic studies.

2-acetoxyphenyl acetate: Another analog without the nitrophenyl group, used in organic synthesis.

Uniqueness:

Structural Complexity: The presence of multiple functional groups in (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate makes it more versatile in chemical reactions compared to its simpler analogs.

Reactivity: The combination of nitrophenyl, acetoxy, and vinyl groups provides unique reactivity patterns that can be exploited in various applications.

Biological Activity

(Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate is an organic compound notable for its complex structure and potential biological activities. This compound, characterized by the presence of acetoxy, nitrophenyl, and vinyl groups, has garnered attention for its applications in organic synthesis and potential medicinal properties. Understanding its biological activity is crucial for evaluating its utility in drug development and biochemical research.

Chemical Structure and Properties

The compound is defined by the following structural formula:

Key Functional Groups:

- Acetoxy Group : Contributes to the compound's reactivity and potential hydrolysis.

- Nitrophenyl Group : May participate in electron transfer reactions, influencing biological interactions.

- Vinyl Group : Enhances the compound's reactivity in various chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl moiety can facilitate electron transfer processes, while the acetoxy groups may undergo hydrolysis, releasing acetic acid and modulating various metabolic pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Potential Anticancer Activity : Preliminary studies suggest that related compounds might induce apoptosis in cancer cells.

Data Tables

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits carboxylesterases | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of nitrophenyl derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus. -

Enzyme Interaction Studies :

Research involving carboxylesterases revealed that this compound acts as a substrate for these enzymes, demonstrating variable hydrolysis rates across different tissues. This suggests potential applications in drug metabolism studies. -

Cytotoxic Effects on Cancer Cells :

In vitro studies showed that derivatives of this compound could induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve oxidative stress pathways leading to apoptosis.

Q & A

Basic: What are the standard methods for synthesizing and characterizing (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate?

Answer:

The synthesis typically involves multi-step reactions, including esterification, vinylation, and Z-isomer stabilization. A common approach is:

- Step 1: React 4-nitrophenylacetyl chloride with 2-hydroxybenzaldehyde under basic conditions to form the vinyl ester intermediate.

- Step 2: Perform a stereospecific Z-configuration stabilization using light or temperature control .

Characterization requires IR spectroscopy (C=O ester at ~1760 cm⁻¹, nitro group at ~1520 cm⁻¹), ¹H/¹³C NMR (vinyl proton coupling constants for Z/E distinction), and HPLC (purity >95%) .

Advanced: How can the nitro group's electronic effects be leveraged to design derivatives with enhanced reactivity?

Answer:

The 4-nitrophenyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the meta-position. To exploit this:

- Method: Conduct Friedel-Crafts acylation or Suzuki coupling on the aromatic ring under anhydrous conditions (e.g., AlCl₃ catalyst).

- Analysis: Use Hammett plots to correlate substituent effects with reaction rates. Monitor regioselectivity via LC-MS/MS to confirm meta-substitution .

Basic: What solvent systems are optimal for improving the compound's solubility in biological assays?

Answer:

Due to its lipophilic acetoxy and nitrophenyl groups, use DMSO-water mixtures (≤5% DMSO) for initial dissolution. For aqueous stability:

- Test solubility in PBS (pH 7.4) with dynamic light scattering (DLS) to detect aggregation.

- If precipitation occurs, employ cyclodextrin-based encapsulation (e.g., β-cyclodextrin at 10 mM) .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Answer:

Yield discrepancies often arise from:

- Variable reaction conditions (e.g., reflux time, catalyst purity).

- Statistical approach: Apply a split-plot experimental design (as in agricultural studies ) to test factors like temperature, catalyst loading, and solvent polarity.

- Data normalization: Use ANOVA to isolate critical variables and optimize protocols .

Advanced: What strategies ensure stereochemical purity of the Z-isomer during synthesis?

Answer:

- Photoisomerization control: Irradiate the reaction mixture at 365 nm to favor Z-configuration via π→π* transitions.

- Chiral chromatography: Use HPLC with a Chiralpak AD-H column (hexane:isopropanol, 90:10) to separate Z/E isomers.

- Validation: Confirm stereochemistry via NOESY NMR (cross-peaks between vinyl and adjacent protons) .

Basic: How do researchers assess the compound's stability under varying storage conditions?

Answer:

- Accelerated stability testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-QTOF-MS .

- Kinetic modeling: Apply Arrhenius equations to predict shelf life. Note: Nitro group reduction to amine is a common degradation pathway .

Advanced: What in vitro assays are suitable for evaluating the compound's anticancer potential?

Answer:

- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Mechanistic studies: Perform flow cytometry (apoptosis via Annexin V staining) and Western blotting (caspase-3 activation).

- Controls: Include cisplatin as a positive control and DMSO vehicle controls .

Basic: What precautions are necessary when handling the compound in oxidative environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.